(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
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Overview
Description
(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is a fluorinated heterocyclic compound. It belongs to the class of quinoxalines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or acetonitrile, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalytic systems can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts .
Major Products
The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other heterocyclic derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors, dyes, and fluorescent materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one include:
Quinoxaline: The parent compound with a similar core structure.
Pyrrolo[1,2-a]quinoxalines: Compounds with an additional pyrrole ring fused to the quinoxaline core.
Imidazo[1,5-a]quinoxalines: Compounds with an imidazole ring fused to the quinoxaline core.
Uniqueness
The uniqueness of this compound lies in its fluorine substitution, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C12H13FN2O |
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Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C12H13FN2O/c13-8-4-5-9-11(7-8)15-6-2-1-3-10(15)12(16)14-9/h4-5,7,10H,1-3,6H2,(H,14,16) |
InChI Key |
QMKVLKJZNLAHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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